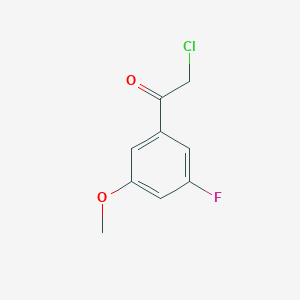

2-Chloro-1-(3-fluoro-5-methoxyphenyl)ethanone

Description

Properties

IUPAC Name |

2-chloro-1-(3-fluoro-5-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-13-8-3-6(9(12)5-10)2-7(11)4-8/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQJMPPWBOUTFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)CCl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions, indicating that this compound might interact with transition metals or organoboron reagents in biochemical reactions.

Mode of Action

It’s plausible that it may participate in electrophilic aromatic substitution reactions, similar to other halogenated aromatic compounds. In such reactions, an electrophile (a molecule that seeks electrons) reacts with an aromatic system, leading to the substitution of a hydrogen atom on the aromatic ring with the electrophile.

Biochemical Pathways

It’s possible that this compound could be involved in the synthesis of various thiazole derivatives, which have diverse biological activities.

Pharmacokinetics

The compound’s molecular weight, polarity, and solubility would likely influence its bioavailability and pharmacokinetic properties.

Result of Action

Similar compounds have shown antimicrobial activities, suggesting that this compound might also exhibit similar biological effects.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemical species could influence the action, efficacy, and stability of 2-Chloro-1-(3-fluoro-5-methoxyphenyl)ethanone. For instance, similar compounds are typically stored in an inert atmosphere at room temperature, indicating that these conditions might be optimal for maintaining the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

Similar compounds have been known to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions. The nature of these interactions often depends on the specific structural features of the compound, such as the presence of the chloro, fluoro, and methoxy groups.

Cellular Effects

Similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It’s possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

Similar compounds have shown threshold effects and toxic or adverse effects at high doses.

Metabolic Pathways

Similar compounds can interact with various enzymes or cofactors and can influence metabolic flux or metabolite levels.

Biological Activity

2-Chloro-1-(3-fluoro-5-methoxyphenyl)ethanone, with the CAS number 1823324-98-6, is a synthetic organic compound that has garnered attention in various fields of biological research. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group and a methoxy-substituted phenyl ring, which contribute to its chemical reactivity and biological properties. The presence of the fluorine atom in the structure enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways.

- Cytotoxicity : Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of pro-apoptotic factors.

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, in vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer). The IC50 values for these activities are reported to be in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.075 |

| Hs578T | 0.065 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results suggest efficacy against various bacterial strains, though specific data on minimum inhibitory concentrations (MICs) are still under investigation.

Case Studies

- Study on Anticancer Properties : A study conducted on derivatives of this compound revealed that modifications to the phenyl ring significantly influenced cytotoxicity against MCF-7 cells. The introduction of different substituents was found to enhance or reduce activity, providing insights into structure-activity relationships (SAR).

- Antimicrobial Evaluation : Another study focused on synthesizing related compounds and assessing their antimicrobial efficacy. The findings suggested that compounds with similar structural motifs exhibited varying degrees of antibacterial activity, emphasizing the importance of functional groups in modulating biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The target compound uniquely combines fluorine and methoxy groups, which are absent in simpler analogs like 2-Chloro-1-(3-fluorophenyl)ethanone .

- Steric and Electronic Profiles : Methoxy groups enhance electron density on the aromatic ring, while fluorine reduces it. This balance may influence reactivity in nucleophilic substitutions or cyclization reactions .

Physicochemical Properties

Notes: The absence of a hydroxyl group in the target compound may improve stability compared to hydroxyacetophenones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.